molecular formula C18H20FN3O B2395991 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 710312-06-4

4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No. B2395991
CAS RN: 710312-06-4
M. Wt: 313.376
InChI Key: FDLNAVUOCLQRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as pFPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. The unique chemical structure of pFPP makes it an attractive candidate for various research applications, including neuroscience, drug discovery, and medicinal chemistry.

Scientific Research Applications

Pharmacophoric Groups and Receptor Binding

Arylcycloalkylamines, including phenyl piperidines and piperazines, feature pharmacophoric groups observed in various antipsychotic agents. The presence of arylalkyl substituents, such as in 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, can enhance the potency and selectivity of binding affinity at D(2)-like receptors. The exploration of key pharmacophoric groups, namely 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrated their significant role in the selectivity and potency of synthesized agents at D(2)-like receptors (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine, a core component of 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, serves as a crucial building block in several potent molecules, particularly against Mycobacterium tuberculosis (MTB). Notably, numerous piperazine-based compounds have demonstrated significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structural significance of piperazine in these compounds contributes to the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses and Patent Overview

The piperazine moiety, integral to the structure of 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, is found in a wide array of drugs with various therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and cardio protectors. The slight modification of the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules. The review of patents containing piperazine compounds with therapeutic uses highlights the versatility and the broad potential of the piperazine entity in drug discovery and development (Rathi et al., 2016).

DNA Minor Groove Binding

4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, as a derivative of piperazine, is related to synthetic dyes like Hoechst 33258, which are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These derivatives find applications in areas like plant cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors. This indicates the potential of piperazine derivatives in rational drug design and as model systems for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Piperazine Derivatives in Pharmacology

Piperazine derivatives, including 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, showcase a broad spectrum of pharmaceutical applications. Recent scientific developments have introduced various new methods for synthesizing piperazine and morpholine analogues. The medicinal chemistry investigations reveal the potent pharmacophoric activities of these derivatives, indicating the current trend in synthesis and pharmacological applications (Mohammed et al., 2015).

properties

IUPAC Name

4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLNAVUOCLQRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

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